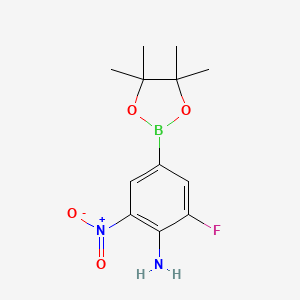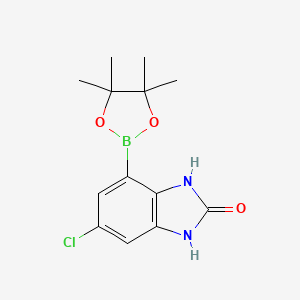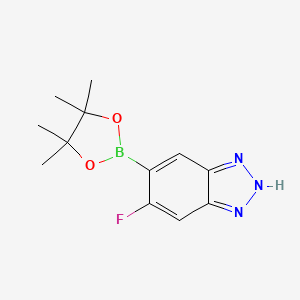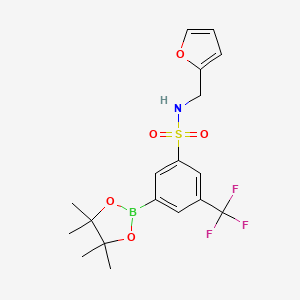![molecular formula C16H20BNO3 B7952854 3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile](/img/structure/B7952854.png)
3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile is a complex organic compound that features a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate. This can be achieved through the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The resulting boronic ester is then subjected to further reactions to introduce the nitrile and oxo groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Key parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Boronic esters are explored for their role in enzyme inhibition, making this compound a candidate for drug development.
Industry: It is used in the production of advanced materials and polymers, where the boronic ester group imparts unique properties to the final product.
Mechanism of Action
The mechanism of action of 3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species, enabling the formation of complex structures.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile
Uniqueness
Compared to similar compounds, 3-Oxo-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile is unique due to the presence of both the nitrile and oxo functional groups. These groups enhance its reactivity and make it a valuable intermediate in the synthesis of a wide range of organic molecules. The combination of these functional groups with the boronic ester group provides a versatile platform for various chemical transformations.
Properties
IUPAC Name |
3-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-11(19)14(10-18)12-6-8-13(9-7-12)17-20-15(2,3)16(4,5)21-17/h6-9,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKWAAUUDZIPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-amino-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxylate](/img/structure/B7952775.png)
![Methyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B7952781.png)
![Ethyl 5-methyl-1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazole-4-carboxylate](/img/structure/B7952785.png)

![2,2-Difluoro-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B7952796.png)






![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine hydrochloride](/img/structure/B7952845.png)


